N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Description
N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a sulfamoyl benzamide derivative featuring a cyanothiophene moiety linked to the benzamide core. The compound’s structure includes a cyclohexyl(methyl)sulfamoyl group at the para position of the benzamide, which contributes to its steric and electronic properties.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-22(16-5-3-2-4-6-16)27(24,25)17-9-7-14(8-10-17)18(23)21-19-15(13-20)11-12-26-19/h7-12,16H,2-6H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIBBMJDJUQTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the cyano group is introduced via a nucleophilic substitution reaction.
Benzamide Formation: The benzamide core is synthesized through an acylation reaction involving an appropriate benzoyl chloride and an amine.
Introduction of the Sulfamoyl Group: The cyclohexyl(methyl)sulfamoyl group is introduced through a sulfonation reaction, followed by coupling with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the sulfamoyl group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations:
Sulfamoyl Group Variations :
- The target compound’s cyclohexyl(methyl)sulfamoyl group balances lipophilicity and steric bulk, contrasting with LMM5’s benzyl(methyl)sulfamoyl (more aromatic) and LMM11’s cyclohexyl(ethyl)sulfamoyl (larger alkyl chain) .
- The ethyl substitution in LMM11 may reduce metabolic stability compared to the methyl group in the target compound due to increased enzymatic oxidation susceptibility.
The benzothiazole in the analogue from introduces a planar aromatic system, which may enhance π-π stacking interactions absent in the cyanothiophene variant .
Biological Implications: LMM5 and LMM11 inhibit thioredoxin reductase in C. albicans, with IC₅₀ values in the micromolar range. The target compound’s cyanothiophene could enhance potency by optimizing hydrophobic and electronic complementarity to the enzyme’s active site . The dihydroartemisinin-containing compound in likely targets parasitic pathways, illustrating how heterocycle choice dictates therapeutic scope .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, inferences can be drawn:
- Metabolic Stability: The cyanothiophene’s cyano group may reduce oxidative metabolism compared to furan or oxadiazole moieties in LMM11 and LMM5, respectively .
Biological Activity
Molecular Structure
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 290.38 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from similar compounds.
Structural Features
The compound features a thiophene ring, which is known for its biological activity, and a sulfamoyl group that may contribute to its pharmacological properties. The cyclohexyl group enhances lipophilicity, potentially affecting bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the sulfamoyl group is often associated with inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity in Related Compounds
Neuropharmacological Effects
The neuropharmacological profile of similar compounds suggests potential applications in treating neurological disorders. For example, studies involving zebrafish models have demonstrated that modifications in chemical structure can lead to alterations in behavior indicative of sedative or anxiolytic effects.
Case Study: Zebrafish Model
In a study investigating the effects of related compounds on zebrafish, it was found that certain structural modifications led to significant behavioral changes, including reduced locomotion and altered anxiety responses. This suggests that This compound may also exhibit similar neuroactive properties.
Antimicrobial Activity
Compounds containing thiophene rings have been documented to possess antimicrobial properties. Preliminary tests could be conducted to evaluate the efficacy of this compound against various bacterial strains.
Target Interactions
The biological activity is likely mediated through interactions with specific biological targets:
- Enzymatic Inhibition : The sulfamoyl group may interact with enzymes involved in cancer progression.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain neuropharmacological effects.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential. Factors such as solubility, permeability, and metabolic stability will influence its efficacy in vivo.
Conclusion and Future Directions
The compound This compound shows promise based on its structural features and the biological activities observed in related compounds. Further research is warranted to elucidate its specific mechanisms of action, optimize its pharmacological profile, and explore its therapeutic applications in oncology and neurology.
Future studies should focus on:
- Detailed pharmacological profiling.
- In vivo studies to assess therapeutic efficacy.
- Exploration of structure-activity relationships to enhance bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
